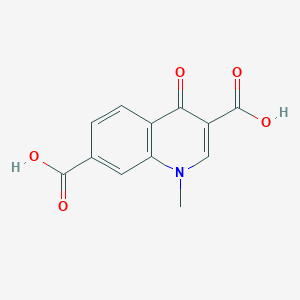

1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methyl group at position 1, oxo groups at positions 4 and 7, and carboxylic acid groups at positions 3 and 7. Quinoline derivatives are widely studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and oxidation. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the dihydroquinoline core to quinoline derivatives.

Reduction: Reduction of the oxo groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, such as hydroxyl, halogen, or amino groups, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The compound binds to the active site of the enzyme, preventing the strand transfer process and thereby inhibiting viral replication. Other molecular targets include kinases and receptors involved in cell signaling pathways, which can lead to anticancer and anti-inflammatory effects .

Comparación Con Compuestos Similares

4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.

Quinolone antibiotics: Such as ciprofloxacin, which are widely used for their antibacterial properties.

Fluoroquinolones: A subclass of quinolones with enhanced activity against a broad spectrum of bacteria.

Uniqueness: 1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid is unique due to its dual carboxylic acid groups at positions 3 and 7, which confer distinct chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and the potential to interact with multiple biological targets, making it a versatile compound for drug development and industrial applications .

Actividad Biológica

1-Methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid, a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that could be beneficial in various therapeutic applications, particularly in antimicrobial and antiviral domains.

- Molecular Formula : C11H9NO5

- Molecular Weight : 233.19 g/mol

- CAS Number : 13721-01-2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Quinolines are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 8 µg/mL |

| Ciprofloxacin (reference) | E. coli, S. aureus | 4 µg/mL |

Studies have shown that the compound's structure allows it to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication and maintenance of DNA structure .

2. Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. Particularly, it has shown effectiveness against Hepatitis B Virus (HBV). In vitro studies revealed that at concentrations around 10 µM, the compound significantly inhibited HBV replication .

3. Anticancer Potential

The compound's anticancer properties have also been explored. In a study involving human lung tumor cell lines (A549), derivatives of quinolines demonstrated cytotoxic effects, suggesting a potential role in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : Similar to fluoroquinolones, this compound is believed to inhibit DNA gyrase activity, preventing bacterial DNA replication.

- Antioxidant Properties : Some studies suggest that quinoline derivatives can act as antioxidants, reducing oxidative stress in cells and potentially contributing to their anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of the quinoline structure and tested their efficacy against common pathogens. The results indicated that modifications to the carboxylic acid groups enhanced antibacterial activity significantly compared to unmodified compounds.

Case Study 2: Antiviral Testing

A comprehensive study evaluated the antiviral potential of various quinoline derivatives against HBV. The findings showed that this compound exhibited a notable reduction in viral load in treated cell cultures compared to controls.

Propiedades

IUPAC Name |

1-methyl-4-oxoquinoline-3,7-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-13-5-8(12(17)18)10(14)7-3-2-6(11(15)16)4-9(7)13/h2-5H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJHALBVIIRTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.